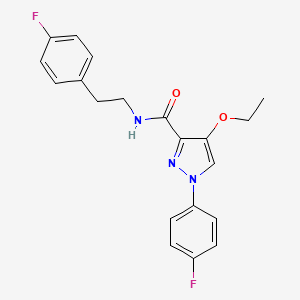
4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structural components:
- IUPAC Name : this compound
- Molecular Formula : C19H20F2N2O2
- Molecular Weight : 348.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may influence the following mechanisms:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and pancreatic cancers. For instance, derivatives of pyrazole have demonstrated significant inhibition of MDA-MB-231 and PANC-1 cell lines, suggesting potential anti-cancer properties .
- Impact on Signaling Pathways : Studies have indicated that pyrazole-based compounds can inhibit critical signaling pathways such as ERK phosphorylation and NF-κB signaling, which are vital for cancer cell survival and proliferation .
Biological Activity Data
To provide a clearer understanding of the biological activity of this compound, the following table summarizes findings from various studies:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anti-Cancer Efficacy : In a study involving MDA-MB-231 cells, treatment with pyrazole derivatives led to a significant decrease in cell viability, with an observed IC50 value of approximately 15 μM. The mechanism was linked to the induction of apoptosis and inhibition of migration .
- Inhibition of Metastasis : Another study reported that compounds similar to this compound effectively reduced the invasive capabilities of pancreatic cancer cells in vitro, suggesting a potential role in preventing metastasis .
特性
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-2-27-18-13-25(17-9-7-16(22)8-10-17)24-19(18)20(26)23-12-11-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJHAMESIFLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













